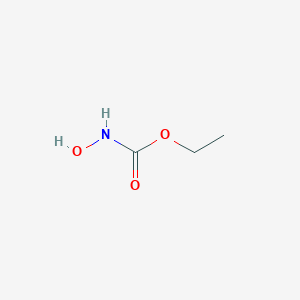

N-Hydroxyurethane

Overview

Description

N-Hydroxyurethane is a reactant involved in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions and intermolecular ortho-C-H amidation of anilides .

Synthesis Analysis

N-Hydroxyurethane is used to synthesize N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine . It is also involved in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions .Molecular Structure Analysis

The molecular formula of N-Hydroxyurethane is C3H7NO3 and its molecular weight is 105.09 .Chemical Reactions Analysis

N-Hydroxyurethane is used in the synthesis of molecules for intermolecular Sharpless aminohydroxylation reactions .Physical And Chemical Properties Analysis

N-Hydroxyurethane is a liquid at 20 degrees Celsius. It has a boiling point of 113-116 °C at 3 mmHg, a refractive index of 1.445, and a density of 1.3895 .Scientific Research Applications

Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

N-Hydroxyurethane is pivotal in the synthesis of NIPUs, which are gaining attention as a greener alternative to traditional polyurethanes. These materials are synthesized through a polyaddition reaction of bis(cyclic carbonates) and diamines . NIPUs are particularly important due to their reduced environmental impact, as they avoid the use of toxic isocyanates in their production.

Biomedical Composite Materials

In the biomedical field, N-Hydroxyurethane has been used to create thermoresponsive non-isocyanate poly(hydroxyl)urethane (NIPHU). This material exhibits reversible behavior from micelles to aggregated structures upon heating and cooling, which is crucial for developing smart biomedical composites . Its hemocompatibility and biocompatibility make it suitable for medical applications.

Green Chemistry

The compound plays a significant role in green chemistry initiatives. By facilitating the production of non-isocyanate polyurethanes, N-Hydroxyurethane contributes to the development of more sustainable and less hazardous chemical processes .

Advanced Polymer Design

Researchers utilize N-Hydroxyurethane in the design of advanced polymers with specific properties, such as controlled thermal behavior and mechanical strength. This allows for the creation of materials with tailored functionalities for various industrial applications .

Catalysis and Mechanism Studies

N-Hydroxyurethane is also used in studies focusing on catalysis and the mechanisms involved in the formation of NIPUs. Understanding these processes is essential for improving the efficiency and effectiveness of polymer production .

Novel Hydroxycarbamate Compounds

The compound is instrumental in the synthesis of novel hydroxycarbamate compounds through reactions employing different monomer ratios. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals .

Environmental Remediation

Due to its reactive nature, N-Hydroxyurethane can be employed in environmental remediation efforts, particularly in the capture and conversion of carbon dioxide into valuable products .

Coatings and Adhesives

Finally, N-Hydroxyurethane is used in the development of coatings and adhesives that require specific performance characteristics, such as moisture resistance and durability, without the use of harmful isocyanates .

Mechanism of Action

Target of Action

N-Hydroxyurethane is a chemical compound that interacts with various biological targets. The primary target of N-Hydroxyurethane is the pyrimidine base, cytosine, of nucleic acids . This interaction plays a crucial role in its mechanism of action.

Mode of Action

The mode of action of N-Hydroxyurethane involves its reaction with the pyrimidine base, cytosine, of nucleic acids . This interaction leads to changes at the molecular level, affecting the structure and function of the nucleic acids.

Biochemical Pathways

It is known that n-hydroxyurethane can cause chromosomal fragmentation at millimolar concentrations . This suggests that it may interfere with DNA replication and repair pathways, leading to genomic instability.

Pharmacokinetics

It is known that n-hydroxyurethane can be synthesized from urethane, suggesting that it may be metabolized in the body .

Result of Action

The interaction of N-Hydroxyurethane with nucleic acids can lead to chromosomal fragmentation at millimolar concentrations . This can result in cell toxicity, particularly in cultured normal human leukocytes . The cellular effects of N-Hydroxyurethane’s action are likely to depend on the concentration of the compound and the specific cell type.

Safety and Hazards

Future Directions

Non-isocyanate polyurethanes (NIPUs) based on the polyaddition of poly(cyclic carbonate)s to polyamines have emerged in the past decade as greener alternatives to conventional PUs. N-Hydroxyurethane could potentially be a safer alternative to harmful bisphenol A-based PHUs and provide a useful strategy for CO2 revalorization .

properties

IUPAC Name |

ethyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEWEGHHYWGXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207635 | |

| Record name | N-Hydroxyurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxyurethane | |

CAS RN |

589-41-3 | |

| Record name | Hydroxyurethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydroxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYURETHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWI3C4ASI7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary metabolic pathway of N-Hydroxyurethane in rodents?

A1: N-Hydroxyurethane is primarily metabolized via N-hydroxylation in rodents, leading to the formation of urethane. [] Interestingly, urethane can also be converted back to N-Hydroxyurethane in these animals, indicating a reversible metabolic pathway. []

Q2: Does N-Hydroxyurethane metabolism differ in various organs?

A2: Yes, while liver homogenates from several species can metabolize N-Hydroxyurethane into urethane, this activity is not consistently observed in other organs. For example, whole-body homogenates of newborn mice and lung homogenates of young rats showed minimal or no metabolism of urethane to N-Hydroxyurethane. []

Q3: What enzyme is responsible for the conversion of N-Hydroxyurethane to urethane in the liver?

A3: Studies suggest that liver aldehyde oxidase plays a significant role in the reduction of N-Hydroxyurethane to urethane. This reaction requires the presence of electron donors like acetaldehyde or 2-hydroxypyrimidine. []

Q4: What other metabolic pathways are involved in N-Hydroxyurethane breakdown?

A4: N-Hydroxyurethane can also be conjugated with glucuronic acid, forming N-hydroxyurethane glucuronide. [] Additionally, studies have identified ethylmercapturic acid, ethylmercapturic acid sulfoxide, and N-acetyl-S-carbethoxycysteine as urinary metabolites in animals treated with N-Hydroxyurethane. []

Q5: What is the molecular formula and weight of N-Hydroxyurethane?

A5: The molecular formula of N-Hydroxyurethane is C3H7NO3, and its molecular weight is 105.09 g/mol.

Q6: Are there specific spectroscopic data available for N-Hydroxyurethane?

A6: While the provided research excerpts do not detail specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize compounds like N-Hydroxyurethane.

Q7: What are the carcinogenic effects of N-Hydroxyurethane?

A8: N-Hydroxyurethane has been shown to induce thymic lymphosarcomas and lung adenomas in mice following repeated intraperitoneal injections. []

Q8: How does the carcinogenic potency of N-Hydroxyurethane compare to urethane?

A9: Studies in mice suggest that N-Hydroxyurethane exhibits similar carcinogenic potency to urethane in inducing both thymic lymphosarcomas and lung adenomas. [, ]

Q9: Does N-Hydroxyurethane affect DNA synthesis?

A11: Yes, N-Hydroxyurethane has been shown to inhibit DNA synthesis in HeLa cells without significantly affecting RNA or protein synthesis. This inhibition is thought to target a reaction in the biosynthesis of deoxyribonucleotides from ribonucleotides. []

Q10: Does N-Hydroxyurethane induce chromosome aberrations?

A12: Research suggests that N-Hydroxyurethane can induce chromosome aberrations in both plant and human cell models. In Vicia faba root meristems, it caused chromosomal breaks. [] Similarly, in cultured human leukocytes, N-Hydroxyurethane at millimolar concentrations resulted in a high incidence of chromosome breaks. []

Q11: How is N-Hydroxyurethane typically analyzed and quantified?

A13: Gas chromatography, particularly when coupled with derivatization techniques like trimethylsilylation or acetylation, has been used for the analysis and quantification of N-Hydroxyurethane and its metabolites. [] Colorimetric methods for determining N-Hydroxyurethane and related compounds have also been developed. []

Q12: Has N-Hydroxyurethane been investigated for any therapeutic applications?

A15: While N-Hydroxyurethane itself is not used clinically, some derivatives, particularly bis(aziridinyl)phosphinyl-N-hydroxyurethane derivatives, have shown promising antitumor activity in preclinical studies. [, ]

Q13: Is there any research on N-Hydroxyurethane's impact on specific organs like the prostate?

A16: Studies have investigated the uptake and secretion of N-Hydroxyurethane by the prostate gland in dogs and rats. Results show that it can rapidly enter the prostate and be recovered from prostatic fluid, indicating its ability to penetrate this organ. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)